Carboxypeptidase Substrate Activity
Z-Ala-Glu exhibits a specific activity of 21 U/mg when used as a substrate for a novel serine carboxypeptidase from Aspergillus oryzae [1]. This value serves as a quantitative benchmark for enzyme characterization and assay development. In contrast, the same enzyme shows a markedly different substrate preference when comparing Z-Ala-Lys and Z-Ala-Phe, with a ratio of bimolecular constants of 3.75 [1]. This differential activity underscores the unique recognition of the Glu residue at the P1' position.
| Evidence Dimension | Specific activity (U/mg) |
|---|---|
| Target Compound Data | 21 U/mg for Z-Ala-Glu |
| Comparator Or Baseline | Ratio of bimolecular constants for Z-Ala-Lys and Z-Ala-Phe is 3.75 |
| Quantified Difference | Z-Ala-Glu serves as a distinct substrate with a defined specific activity of 21 U/mg, differentiating it from Z-Ala-Lys and Z-Ala-Phe. |
| Conditions | pH 4.5, 25°C, serine carboxypeptidase from Aspergillus oryzae |
Why This Matters
This specific activity value provides a validated, quantitative reference for enzyme assays, ensuring reproducibility and allowing for direct comparison of enzyme batches or isoforms.
- [1] Blinkovsky AM, Byun T, Brown KM, Golightly EJ. Purification, characterization, and heterologous expression in Fusarium venenatum of a novel serine carboxypeptidase from Aspergillus oryzae. Appl Environ Microbiol. 1999;65(8):3298-3303. View Source
